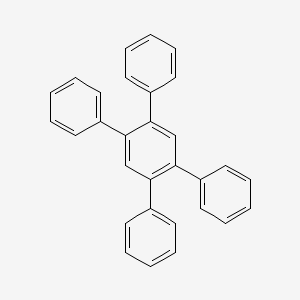

1,2,4,5-Tetraphenylbenzene

Description

Historical Context of Polyarylbenzene Research

The study of polyarylbenzenes, particularly polyphenylbenzenes, has been a subject of chemical inquiry for over a century. Early research was driven by a fundamental interest in understanding the effects of steric hindrance on molecular structure and reactivity. The synthesis of hexaphenylbenzene (B1630442) (HPB), a closely related and more symmetric analogue, by Dilthey and colleagues in the early 20th century marked a significant milestone. rsc.org They utilized a Diels-Alder [4+2] cycloaddition reaction between tetraphenylcyclopentadienone (B147504) (tetracyclone) and diphenylacetylene (B1204595), a robust method that remains a cornerstone for synthesizing highly substituted benzene (B151609) rings. rsc.orgwikipedia.org

Initial attempts to synthesize polyarylbenzenes also explored other routes. For instance, coupling reactions of hexabromobenzene (B166198) with phenylmagnesium substrates were attempted in 1930, but these efforts often resulted in the formation of less-substituted products like 1,2,4,5-tetraphenylbenzene instead of the fully substituted hexaphenylbenzene, highlighting the synthetic challenges posed by steric crowding around the central ring. rsc.org This early work laid the foundation for understanding the limits of classical reactions and spurred the development of new synthetic strategies. The non-planar structures of these molecules, which were predicted early on, were not confirmed until crystallographic studies were possible much later, with the structure of hexaphenylbenzene being definitively determined in 1986. rsc.org This historical work on sterically congested aromatic systems provided the essential backdrop for recognizing the value and potential applications of specific isomers like this compound.

Significance of this compound in Contemporary Chemical Research

In modern chemistry, this compound has emerged as a crucial building block and functional core in materials science and supramolecular chemistry. Its significance stems from a combination of its structural rigidity, well-defined non-planar topology, and useful photophysical properties. acs.org

A primary area of its application is in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). The tetraphenylbenzene core is a prominent example of a luminogen that exhibits aggregation-induced emission (AIE). researchgate.netacs.org Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE materials like this compound become more emissive upon aggregation. This property is attributed to the restricted intramolecular rotation of the phenyl rings in the solid state, which blocks non-radiative decay pathways and enhances fluorescence quantum yield. rsc.org This makes the tetraphenylbenzene scaffold highly valuable for creating efficient and stable solid-state emitters, especially for blue light, which is critical for displays and lighting. researchgate.netresearchgate.net

Furthermore, this compound serves as a key precursor in the synthesis of more complex and extended π-conjugated systems. Its defined substitution pattern allows for its use in bottom-up synthetic approaches to create precisely structured molecules, such as ligands for transition-metal complexes and π-extended materials. acs.org For example, it can be functionalized and used in reactions like the Diels-Alder cycloaddition or Scholl oxidative coupling to build larger polycyclic aromatic hydrocarbons and molecular nanographenes. researchgate.netresearchgate.net The inherent non-planarity and steric bulk of the tetraphenylbenzene unit are often exploited to control the solid-state packing of larger molecules, preventing strong intermolecular π-π stacking and improving solubility and processability. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetraphenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25)30(26-19-11-4-12-20-26)22-28(27)24-15-7-2-8-16-24/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZAAHCKALMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297890 | |

| Record name | 1,2,4,5-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-32-2 | |

| Record name | NSC118945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4,5 Tetraphenylbenzene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Its application in the synthesis of 1,2,4,5-tetraphenylbenzene is primarily highlighted by the Suzuki-Miyaura coupling protocol.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.org This method has been successfully employed for the synthesis of this compound.

A general procedure involves the reaction of a tetra-substituted benzene (B151609) precursor, such as 1,2,4,5-tetrachlorobenzene, with a phenylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com One specific protocol utilizes a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and cataCXium A, with potassium phosphate (B84403) (K₃PO₄) as the base and anhydrous toluene (B28343) as the solvent. chemicalbook.com The reaction mixture is typically heated to ensure the completion of the multiple coupling steps required to form the final product. chemicalbook.com The process involves an initial oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

This versatile reaction can also be applied to synthesize more complex derivatives. For instance, 1,4-diiodo-2,3,5,6-tetraphenylbenzene can be coupled with arylboronic acids to produce various hexaphenylbenzene (B1630442) analogues, demonstrating the robustness of the Suzuki-Miyaura reaction even with sterically hindered substrates. researchgate.net

Table 1: Suzuki-Miyaura Coupling for this compound Synthesis

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1,2,4,5-Tetrachlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / cataCXium A | K₃PO₄ | Toluene | 110 °C, 24 h | 77.5% | chemicalbook.comrsc.org |

Note: The yield of 77.5% is reported for a similar synthesis of 1,2,4,5-TPB, and specific yield for the tetrachlorobenzene reaction under these exact conditions may vary.

Beyond Suzuki coupling, other palladium-catalyzed transformations can generate tetra-arylbenzene structures. One notable example is the palladium-catalyzed cyclotrimerization of alkynes. researchgate.net In a specific instance, a mixture of phenylacetylene (B144264) (PhCCH) and diphenylacetylene (B1204595) (PhCCPh) in a 1:2 molar ratio can be trimerized to produce an isomeric mixture that predominantly contains this compound. researchgate.net

Suzuki-Miyaura Coupling Protocols

Cycloaddition Reactions

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated precursors, are a powerful tool for constructing six-membered rings. wikipedia.orglibretexts.org Both stepwise and concerted cycloaddition pathways have been developed for the synthesis of this compound.

A novel, stepwise approach to 1,2,4,5-tetraarylbenzenes begins with substituted cyclopropenes. nih.govnih.govacs.org This synthetic route involves three key transformations:

Dimerization of Cyclopropenes: A Lewis acid, such as trimethylaluminum (B3029685) (Me₃Al), mediates the [2+2]-type dimerization of cyclopropenes to form tricyclo[3.1.0.0²˒⁴]hexane derivatives. nih.gov

Thermal Ring-Opening: The resulting tricyclic intermediates undergo a thermal ring-opening reaction under solvent-free conditions, quantitatively yielding 1,4-cyclohexadienes with quaternary carbon atoms. nih.gov

Oxidative Aromatization: Finally, a bromine-mediated oxidative rearrangement of the 1,4-cyclohexadienes leads to the formation of the desired 1,2,4,5-tetraarylbenzene derivatives in high to excellent yields. nih.govacs.org The proposed mechanism for this step involves the formation of a bromonium intermediate that triggers a sequence of aryl group migrations and dehydrobromination to achieve aromatization. nih.gov

Table 2: Example of Cyclopropene-Based Synthesis of this compound

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1,2-Diphenylcyclopropene | Me₃Al, THF, reflux | Tricyclo[3.1.0.0²˒⁴]hexane derivative | ~70-80% | nih.gov |

| 2 | Tricyclo[3.1.0.0²˒⁴]hexane derivative | Heating (e.g., 180 °C) | 1,2,4,5-Tetraphenyl-1,4-cyclohexadiene | ~Quantitative | nih.gov |

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly effective method for synthesizing substituted six-membered rings. wikipedia.orgorganic-chemistry.org For the synthesis of highly substituted benzenes like this compound, the reaction typically involves a cyclopentadienone derivative (the diene) and an alkyne (the dienophile).

A common strategy employs tetraphenylcyclopentadienone (B147504) (tetracyclone) as the diene. When reacted with an alkyne like diphenylacetylene in a high-boiling solvent such as diphenylether, a [4+2] cycloaddition occurs. mdpi.com The initial adduct spontaneously extrudes carbon monoxide (CO) in a retro-Diels-Alder fashion to yield a stable hexasubstituted benzene ring. mdpi.com The reaction of tetraphenylcyclopentadienone with 1,3,5-hexatriynes has also been explored, leading to 1,2-diethynyl-3,4,5,6-tetraphenylbenzene derivatives, showcasing the reaction's versatility. researchgate.netfau.de

Table 3: Diels-Alder Reactions for Tetraphenylbenzene Synthesis

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetraphenylcyclopentadienone | Phenylacetylene | Diphenylether, 160 °C | Pentaphenylbenzene (B1618139) | High | rsc.orgmdpi.com |

Cyclopropene-Based Approaches via 1,4-Cyclohexadienes

Reductive Coupling Reactions of Diketones with Woollins' Reagent

An alternative synthetic route involves the reductive coupling of diketones. Specifically, the reaction of 1,3-diphenyl-1,3-propanedione with Woollins' reagent provides an efficient pathway to this compound. st-andrews.ac.ukrsc.orgrsc.org

Woollins' reagent, 2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide, is a selenium-containing compound analogous to Lawesson's reagent. rsc.org When heated in toluene with 1,3-diphenyl-1,3-propanedione, it facilitates a reductive coupling and cyclization/aromatization cascade. st-andrews.ac.ukrsc.org This transformation is notable for its high yield, producing this compound at 83% yield in a single step from the diketone precursor. st-andrews.ac.ukrsc.orgresearchgate.net The reaction is believed to proceed through a complex mechanism involving selenium transfer and subsequent cyclization. researchgate.net

Alkyne Trimerization and Oligomerization Routes

The [2+2+2] cycloaddition of alkynes is a powerful, atom-economical method for synthesizing substituted benzene rings. researchgate.net While the homotrimerization of a single alkyne is common, the synthesis of asymmetrically substituted benzenes like this compound requires the controlled cotrimerization of different alkyne substrates.

One documented approach involves the cotrimerization of phenylacetylene and diphenylacetylene. The reaction of a 1:2 molar mixture of these alkynes, promoted by a disilane (B73854) procatalyst, yields an isomeric mixture where this compound is the major product. cdnsciencepub.com The regioselectivity in such reactions can be a challenge, as the trimerization of unsymmetrical alkynes can lead to both 1,2,4- and 1,3,5-substituted isomers. researchgate.net

Another significant route to highly substituted benzenes is the Diels-Alder reaction, a [4+2] cycloaddition, followed by an extrusion step. Tetraphenylcyclopentadienone, a readily available crystalline solid, can act as the diene component. wikipedia.org Its reaction with a dienophile, such as an alkyne, leads to a bicyclic adduct that readily loses carbon monoxide to form the aromatic benzene ring. wikipedia.orgmdpi.com The synthesis of this compound itself via this method would require reaction with phenylacetylene, though this specific reaction is less detailed in literature compared to reactions with symmetrical alkynes like diphenylacetylene which yields hexaphenylbenzene. wikipedia.org However, this strategy is widely employed for producing various hexaarylbenzene derivatives. mdpi.comclockss.org For instance, reacting tetraphenylcyclopentadienone with dimethyl acetylenedicarboxylate (B1228247) yields dimethyl 3,4,5,6-tetraphenylbenzene-1,2-dicarboxylate. mdpi.com

Table 1: Alkyne Cycloaddition Routes to Tetraphenylbenzene Scaffolds

| Product | Reactants | Catalyst/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| This compound (main product) | Phenylacetylene, Diphenylacetylene (1:2 ratio) | Si₂Cl₆ (procatalyst), 170–200 °C, 20–48 h | 45% (isomeric mixture) | cdnsciencepub.com |

| Hexaphenylbenzene | Tetraphenylcyclopentadienone, Diphenylacetylene | Heat | Not specified | wikipedia.org |

| Dimethyl 3,4,5,6-tetraphenylbenzene-1,2-dicarboxylate | Tetraphenylcyclopentadienone, Dimethyl acetylenedicarboxylate | Benzene, reflux, 24 h | 67% | mdpi.com |

| This compound | 1,2-Dibenzoyl-3,4,5,6-tetraphenyl-1,4-cyclohexadiene | Reductive coupling | 83% | rsc.org |

Strategies for Functionalization of the this compound Core

Functionalization of the this compound core is crucial for its incorporation into larger, more complex molecular architectures and materials. The strategies generally focus on introducing functional groups to the peripheral phenyl rings rather than the sterically hindered central benzene. This approach allows for the tuning of electronic properties, solubility, and reactivity for specific applications, particularly in materials science. mdpi.com

A primary application for functionalized tetraphenylbenzene is as a building block, or "linker," for the construction of Metal-Organic Frameworks (MOFs). For this purpose, the core is typically functionalized with carboxyl groups. The most prominent example is 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB), a tetracarboxylate ligand. Its synthesis is achieved via a Suzuki coupling reaction between 1,2,4,5-tetrabromobenzene (B48376) and 4-carboxyphenylboronic acid, using a palladium catalyst. The resulting rigid, functionalized molecule is then used to construct highly porous and stable MOFs with applications in gas storage and luminescence. rsc.orgrsc.org

Other functional groups can be introduced to serve as handles for further chemical modification or to impart specific properties. For example, bromo-substituted derivatives like 1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene (B1610602) can be used in subsequent cross-coupling reactions to build even larger conjugated systems. The introduction of silyl (B83357) groups, such as in 1,2-bis(trichlorosilyl)-3,4,5,6-tetraphenylbenzene, provides another route for chemical modification or for anchoring the molecule to surfaces. researchgate.net These functionalized derivatives are key to developing materials for organic electronics, sensors, and catalysis. mdpi.com

Table 2: Functionalization Strategies for the this compound Core

| Functional Group | Synthetic Method | Precursor(s) | Purpose of Functionalization | Reference(s) |

|---|---|---|---|---|

| Carboxyl (-COOH) | Suzuki Coupling & Oxidation | 1,2,4,5-Tetrabromobenzene, 4-Carboxyphenylboronic acid | Linker for Metal-Organic Frameworks (MOFs) | |

| Carboxyl (-COOH) | Diels-Alder Cycloaddition | Tetraphenylcyclopentadienone, 4-(Quinolin-4-ylethynyl)benzoic acid | Synthesis of propeller-shaped betaines | clockss.org |

| Bromo (-Br) | Suzuki Coupling | 1,2,4,5-Tetrabromobenzene, Phenylboronic acid | Intermediate for further cross-coupling reactions | chemicalbook.com |

| Trichlorosilyl (-SiCl₃) | Diels-Alder Cycloaddition | Tetraphenylcyclopentadienone, 1,2-Bis(trichlorosilyl)acetylene | Intermediate for further chemical modification | researchgate.net |

| Amino (-NH₂) | Not specified | Not specified | Used in dye-functionalized MOFs | colab.ws |

| Methoxy (-OCH₃) | Not specified | Not specified | Used in studies of hexaarylbenzenes | researchgate.net |

Molecular Structure, Conformation, and Energetics of 1,2,4,5 Tetraphenylbenzene

Non-Planar Topologies and Steric Hindrance Effects

1,2,4,5-Tetraphenylbenzene, like other polyphenylbenzenes with contiguous phenyl groups, adopts a well-defined non-planar topology. researchgate.net The significant steric hindrance between the adjacent phenyl rings prevents the molecule from assuming a planar conformation. To alleviate this steric strain, the phenyl substituents are forced to twist out of the plane of the central benzene (B151609) ring, resulting in a propeller-shaped structure. researchgate.net

This inherent non-planarity has profound effects on the molecule's electronic properties. The twisting of the phenyl rings limits the extent of π-conjugation between the peripheral rings and the central benzene core. researchgate.net This disruption of conjugation leads to a higher HOMO-LUMO gap compared to analogous planar aromatic compounds. researchgate.net Furthermore, the non-planar shape disfavors strong intermolecular π-π stacking interactions, which influences its packing in the solid state and contributes to higher solubility compared to planar analogues. researchgate.net In a monomer designed with a this compound core, the steric barrier forces the surrounding phenyl groups to rotate almost perpendicularly to the central ring to prevent π-π stacking. iastate.edu

Conformational Analysis and Hindered Rotations of Phenyl Substituents

The conformation of this compound is characterized by the rotational positions of the four phenyl groups relative to the central ring. The rotation around the single bonds connecting the peripheral phenyl rings to the central benzene core is significantly hindered due to steric clashes. nih.govacs.org Quantum chemical calculations have been employed to determine the torsional profiles associated with these hindered rotations. nih.govacs.orgresearchgate.net

In derivatives of this compound, such as meso-tetraphenylbenzene substituted porphyrin hybrids, this restricted rotation around the C(meso)–C(TPB) bond can lead to the formation of stable, discrete atropisomers. ias.ac.inresearchgate.net These atropisomers can be separated and characterized, highlighting the significant energy barrier to rotation. Variable temperature NMR studies on these hybrids have confirmed that the conformational dynamics are restricted, leading to the splitting of proton resonance signals at lower temperatures due to the adoption of an unsymmetrical conformation. ias.ac.in

Computational studies on various polyphenylbenzenes, including this compound, have been conducted to analyze their gas-phase structures and energetics. nih.govacs.orgresearchgate.net These analyses help in understanding the stability of different conformations and the energetic penalties associated with the steric hindrance inherent in the molecule.

Strain Energy Analysis in Macrocyclic Systems Incorporating this compound

A notable example is a rigid bismacrocycle, (1,4) chemicalbook.comcycloparaphenylenophane (SCPP chemicalbook.com), which features a this compound core locked by two intersecting polyphenylene-based macrocycles. researchgate.netrsc.orgresearchgate.net This shape-persistent scaffold possesses a remarkably high strain energy, calculated to be up to 127.83 kcal/mol. researchgate.net The synthesis and analysis of such strained macrocycles are crucial for understanding the impact of strain on molecular properties and reactivity. nih.govchemrxiv.org The strain energy in these systems can be rationalized by comparing the heat of formation of the strained macrocycle with that of an unstrained reference compound through computational methods. chemrxiv.org

Crystallographic Studies and Solid-State Architecture

Single-crystal X-ray diffraction provides definitive insight into the solid-state structure of this compound and its derivatives. These studies confirm the non-planar, propeller-like conformation of the molecule. For instance, a derivative of this compound was found to crystallize in the monoclinic space group P21/n. iastate.edu Another study on a tetraphenylbenzene compound reported an orthorhombic system with the space group Pbcn. sciensage.info

The dihedral angles between the planes of the peripheral phenyl rings and the central benzene ring are a key feature of the molecular structure. In one reported structure, the dihedral angles between the central ring and two of the phenyl substituents were 68.76° and 50.24°. sciensage.info

In the crystal lattice, molecules of this compound and its derivatives are held together by a combination of van der Waals forces and weak intermolecular interactions, such as C-H···π interactions. researchgate.netsciensage.info These interactions lead to the formation of larger supramolecular assemblies, often described as corrugated sheets. researchgate.netsciensage.info The prevalence of H···H contacts over C···H contacts is significantly greater than in analogous planar aromatic compounds, a direct consequence of the non-planar topology. researchgate.net

Below is a table summarizing crystallographic data for a derivative of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Compound | This compound derivative | iastate.edu |

| Crystal System | Monoclinic | iastate.edu |

| Space Group | P21/n | iastate.edu |

| a (Å) | 15.0148 | iastate.edu |

Electronic Structure and Advanced Theoretical Investigations

Quantum Chemical Calculations (DFT, TDDFT) and Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for investigating the electronic and photophysical characteristics of complex organic molecules like 1,2,4,5-tetraphenylbenzene. mdpi.com These computational techniques allow for the optimization of molecular geometries in the ground state and the prediction of various electronic properties. nrel.gov DFT is frequently employed to calculate the geometries of molecules, with findings showing that the dihedral angles between the central benzene (B151609) ring and its substituents significantly influence the energy of frontier orbitals. longdom.org

For instance, in studies of high-performance deep-blue fluorophores that use a this compound bridge, DFT calculations at a specific level of theory (e.g., RB3LYP/6-31G(d,p)) are used to estimate key parameters like the dipole moment. researchgate.net These calculations are crucial for understanding the interplay between molecular structure and electronic behavior. nrel.gov

Time-Dependent Density Functional Theory (TD-DFT) is essential for analyzing the photophysical properties. researchgate.net It is used to simulate absorption and fluorescence emission spectra, which often show good correlation with experimental results. longdom.org TD-DFT calculations can determine the energies of singlet and triplet excited states, as well as the oscillator strengths of electronic transitions. researchgate.net This information is vital for understanding phenomena like hybridized local and charge transfer (HLCT) states and aggregation-induced emission (AIE), which are characteristic of certain TPB derivatives. researchgate.net The accuracy of these predictions, however, can be sensitive to the chosen functional and basis set. longdom.org

In one specific analysis of a TPB-bridged fluorophore, PTPC, TD-DFT calculations provided a detailed table of singlet and triplet state energy levels and the oscillator strengths for the singlet states, offering a deep insight into the molecule's electronic transitions. researchgate.net

Table 1: Calculated Energy Levels and Oscillator Strengths for PTPC researchgate.net Calculations performed using TD-DFT.

| Excited States | Singlet Energy Level (eV) | Triplet Energy Level (eV) | Singlet Oscillator Strength |

|---|---|---|---|

| 1 | 3.3362 | 2.6252 | 1.3043 |

| 2 | 3.4329 | 2.8586 | 0.0388 |

| 3 | 3.7154 | 3.0116 | 0.0095 |

| 4 | 3.7607 | 3.1552 | 0.0061 |

| 5 | 3.9314 | 3.2033 | 0.0000 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to understand chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction and energy gap between the HOMO and LUMO are critical in determining a molecule's electronic properties, such as its absorption and emission wavelengths. researchgate.net

In the context of this compound and its derivatives, FMO analysis reveals how charge is distributed within the molecule during electronic excitation. For donor-acceptor (D-A) type molecules incorporating a TPB core, DFT calculations show that the HOMO and LUMO are often spatially separated. nih.gov For example, in the deep-blue emitter PI-TPB-CN, which features a TPB core, the HOMO is typically localized on the donor moiety while the LUMO is localized on the acceptor moiety. researchgate.net This spatial separation of the frontier orbitals is a key factor in enabling charge transfer states. nih.gov

The specific distribution of these orbitals dictates the nature of the electronic transitions. In many TPB-based fluorophores, the lowest energy absorption peak is primarily attributed to the HOMO-LUMO transition. longdom.org The energy levels of these frontier orbitals are influenced by the substituents attached to the TPB core. longdom.org For instance, in a TPB-bridged fluorophore named PTPC, the calculated HOMO and LUMO energy levels were found to be -5.73 eV and -2.25 eV, respectively. rsc.org This analysis is crucial for designing materials with desired energy levels for efficient charge injection and transport in organic light-emitting diodes (OLEDs). d-nb.info

Charge Transfer Mechanisms and Hybridized Local and Charge Transfer (HLCT) States

Charge transfer is a fundamental process involving the movement of electronic charge from one part of a molecule to another or between molecules. In many advanced organic materials, particularly those with a donor-acceptor architecture, understanding charge transfer mechanisms is key to controlling their optoelectronic properties. kaust.edu.sa

Derivatives of this compound have been instrumental in the development of materials exhibiting a specific excited state known as the Hybridized Local and Charge Transfer (HLCT) state. researchgate.net An HLCT state is a quantum mechanical mixture of a locally-excited (LE) state, where the electron and hole are localized on the same molecular fragment, and a charge-transfer (CT) state, where the electron has moved from a donor unit to an acceptor unit. researchgate.net

Molecules featuring a TPB bridge have been designed to possess these HLCT properties. rsc.org The twisted structure of the TPB core helps to spatially separate the donor and acceptor groups, which is a prerequisite for achieving a small energy gap between the singlet and triplet excited states, a critical feature for efficient light emission in OLEDs. nih.govrsc.org The HLCT mechanism allows materials to combine the advantages of both LE and CT states: a high photoluminescence quantum yield from the LE component and efficient harvesting of triplet excitons from the CT component. researchgate.net The existence and nature of HLCT states in TPB derivatives are verified through a combination of theoretical calculations and experimental evidence, such as solvatochromic effects where the emission wavelength shifts with solvent polarity. researchgate.net

Energy Level Analysis and Band Gaps

The energy levels of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy band gap are defining characteristics of a semiconductor material, dictating its electronic and optical properties. researchgate.net For organic materials based on this compound, these parameters are crucial for their application in electronic devices like OLEDs, as they determine the energy required for excitation and the color of emitted light. rsc.org

Theoretical calculations using DFT are commonly used to predict the HOMO and LUMO energy levels. researchgate.net These values can then be used to estimate the electrochemical band gap. The optical band gap, which is often slightly different, can be estimated from the onset of the absorption spectrum. researchgate.netnih.gov

In a detailed study of the TPB-bridged fluorophore PTPC, the HOMO and LUMO energy levels were determined to be -5.73 eV and -2.25 eV, respectively. rsc.org The optical band gap (E_g) for this material was estimated from absorption spectra to be 3.10 eV. researchgate.net This wide band gap is characteristic of materials designed for deep-blue emission. rsc.org The precise energy levels are critical for matching with other materials in a device to ensure efficient charge injection and transport. rsc.org

Table 2: Energy Level Data for the TPB-Derivative PTPC researchgate.netrsc.org

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO | -5.73 | Cyclic Voltammetry |

| LUMO | -2.25 | Calculated (E_HOMO + E_g) |

| Optical Band Gap (E_g) | 3.10 | Absorption Onset |

| Singlet Energy (E_S) | 3.34 | Fluorescence Spectrum |

| Triplet Energy (E_T) | 2.63 | Phosphorescence Spectrum |

This analysis, combining experimental measurements with theoretical calculations, provides a comprehensive picture of the electronic landscape of TPB-based materials, facilitating the rational design of new high-performance organic semiconductors. rsc.orgrsc.org

Advanced Spectroscopic Characterization of 1,2,4,5 Tetraphenylbenzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For 1,2,4,5-tetraphenylbenzene, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique arrangement of phenyl groups.

In the ¹H NMR spectrum, the protons on the central benzene (B151609) ring and the peripheral phenyl groups resonate at distinct chemical shifts. Due to the molecule's symmetry, simplified spectra are often observed. For instance, triptycene (B166850) derivatives incorporating a tetraphenylbenzene unit have been characterized using ¹H and ¹³C NMR, revealing the intricate three-dimensional structure. researchgate.net

The ¹³C NMR spectrum is equally informative, with signals corresponding to the quaternary carbons of the central ring and the various carbons of the phenyl substituents. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Representative NMR Data for Tetraphenylbenzene Derivatives

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Triptycene-tetraphenylbenzene derivatives | Multiplets in aromatic region | Signals corresponding to triptycene and tetraphenylbenzene moieties | researchgate.net |

| Substituted tetraphenylbenzene | Aromatic protons typically between 7.0-8.0 ppm | Aromatic carbons typically between 120-150 ppm | General observation |

High-Resolution Mass Spectrometry (HRMS, MALDI-TOF)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound and its analogues by providing highly accurate mass-to-charge ratio (m/z) measurements. creative-proteomics.comnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly effective "soft" ionization technique for these large, non-volatile molecules, minimizing fragmentation and clearly showing the molecular ion peak. creative-proteomics.comresearchgate.net

For example, the high-resolution MALDI-TOF mass spectrum of a triptycene derivative containing a tetraphenylbenzene core showed the expected molecular ion peak, with the measured isotopic pattern closely matching the calculated pattern, thus confirming the elemental composition. researchgate.net

Table 2: HRMS Data for a Tetraphenylbenzene-Containing Compound

| Compound | Ion | Calculated m/z | Measured m/z | Technique | Reference |

| Triptycene-tetraphenylbenzene derivative | [C₈₀H₅₄]⁺ | 894.4220 | 894.4226 | MALDI-TOF | researchgate.net |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Key vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic C=C bond stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene rings, are found at lower frequencies.

These spectral features are useful for confirming the presence of the tetraphenylbenzene core in newly synthesized materials. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.orgcnrs.fr For materials incorporating this compound, XPS can be used to analyze the surface chemistry, particularly in thin films or functionalized materials.

The XPS spectrum is generated by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. diva-portal.orgbnl.gov The binding energy of these electrons is characteristic of the element and its oxidation state. carleton.edu For this compound, the primary signal of interest would be the C 1s peak. High-resolution scans of the C 1s region can reveal subtle shifts in binding energy due to the different chemical environments of the carbon atoms in the central benzene ring versus the peripheral phenyl groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edulibretexts.org The UV-Vis spectrum of this compound is characterized by strong absorptions in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. up.ac.za

The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. For example, a deep-blue emitting fluorophore incorporating a this compound core exhibited distinct absorption peaks. researchgate.net The absorption spectra of these compounds can also be influenced by the solvent polarity. researchgate.net

Table 3: UV-Vis Absorption Data for Tetraphenylbenzene Derivatives

| Compound | Solvent | λ_abs (nm) | Reference |

| SCPP researchgate.net (a bismacrocycle with a tetraphenylbenzene core) | THF | ~320, ~270 | researchgate.net |

| PTPC (a D-π-A fluorophore with a tetraphenylbenzene core) | Various Solvents | ~300-350 | researchgate.net |

Advanced Fluorescence Spectroscopy Techniques

Steady-State Photoluminescence (PL) Measurements

Steady-state photoluminescence (PL) spectroscopy is used to study the light-emitting properties of fluorescent molecules. nih.govedinst.com this compound and its derivatives are known for their interesting emissive properties, including aggregation-induced emission (AIE). researchgate.net

In dilute solutions, these molecules may exhibit weak fluorescence. However, upon aggregation in a poor solvent or in the solid state, their fluorescence intensity can be significantly enhanced. researchgate.net This AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The emission wavelength can be tuned by modifying the chemical structure. For instance, a bismacrocycle containing a this compound core showed dual emission and tunable aggregation-induced emission colors. researchgate.net

Table 4: Photoluminescence Data for Tetraphenylbenzene Derivatives

| Compound | State | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| SCPP researchgate.net | THF solution | ~450, ~600 | - | researchgate.net |

| PTPC | Neat Film | 452 | - | researchgate.net |

| AIEgen with tetraphenylbenzene core | CH₂Cl₂/hexane (90% hexane) | ~480 | Enhanced upon aggregation | researchgate.net |

Time-Resolved Fluorescence Decay Analysis

Time-resolved fluorescence spectroscopy is a powerful method to investigate the excited-state lifetime of fluorescent molecules. nih.gov By measuring the time it takes for the fluorescence intensity of a molecule to decay after excitation by a short pulse of light, one can determine the fluorescence lifetime (τ), which is a characteristic property of the fluorophore and its environment. montana.edubmglabtech.com This technique is particularly useful for studying processes like Förster resonance energy transfer (FRET), quenching, and other molecular interactions that affect the excited state. montana.edu

The fluorescence decay of a molecule is often a multi-exponential process, reflecting the presence of different excited-state populations or decay pathways. nih.gov The analysis of the decay curve can provide information on the relative contributions of these different pathways. For instance, in the context of drug delivery systems, time-resolved fluorescence can distinguish between fluorescent reporters confined within a polymer matrix and those free in the surrounding aqueous environment, as they exhibit distinct excited-state lifetimes. nih.gov

Another study on a tetraphenylbenzene-based AIE luminogen, PXZ-TPB-CN, which incorporates a phenoxazine (B87303) (PXZ) donor and a cyano (CN) acceptor, demonstrated mechanochromic emission. The fluorescence lifetime of this compound was found to be dependent on its physical state, changing from the pristine to the ground and film states, highlighting the sensitivity of the excited-state dynamics to the molecular packing and intermolecular interactions. researchgate.net

Furthermore, meso-tetraphenylbenzene substituted porphyrins have been synthesized and their photophysical properties investigated. It was noted that the fluorescence lifetimes of these free-base porphyrins are shorter than that of the parent tetraphenyl porphyrin, which may be due to non-radiative losses via phenyl ring rotation. researchgate.net

The following table summarizes the fluorescence lifetime data for some analogues of this compound:

| Compound Name | Fluorescence Lifetime (τ) in ns | State |

| CN-TPB-AD | 23.30 | Film |

| CN-TPB-TPA | 4.20 | Film |

| PXZ-TPB-CN | Varies with physical state | Pristine, Ground, Film |

| meso-Tetraphenylbenzene substituted porphyrins | Shorter than tetraphenyl porphyrin | Solution |

Scanning Tunneling Microscopy (STM) for Molecular Morphology

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can provide real-space images of surfaces with atomic resolution. cas.cn It is an invaluable tool for studying the adsorption, self-assembly, and on-surface reactions of molecules on conductive substrates. The imaging mechanism relies on the quantum mechanical tunneling of electrons between a sharp metallic tip and the sample surface. The tunneling current is highly sensitive to the tip-sample distance and the local density of electronic states of the surface.

While no direct STM studies of isolated this compound molecules on a surface were found in the reviewed literature, the behavior of this molecule can be inferred from studies on its derivatives and other polyphenylene compounds. This compound and its derivatives are often used as building blocks for the on-surface synthesis of larger carbon-based nanostructures like graphene nanoribbons and polyphenylene wires.

In a notable example, 1,4-diiodo-2,3,5,6-tetraphenylbenzene was used as a monomer for the synthesis of linear two-dimensional graphene nanoribbons via a Suzuki-Miyaura polymerization. The resulting polymers were characterized by STM, which confirmed the formation of long, linear chains on the surface. 20.210.105 This demonstrates the utility of tetraphenylbenzene derivatives in creating well-defined, extended molecular architectures on surfaces.

STM studies of other phenyl-substituted benzene molecules on metal surfaces, such as Au(111) and Cu(111), reveal that the phenyl rings often appear as protrusions in the STM images. The exact appearance, however, depends on the adsorption geometry, the interaction with the substrate, and the electronic structure of the molecule. For instance, in some cases, the phenyl rings of an adsorbed molecule can appear as dark depressions due to a decrease in the local density of states upon adsorption. cas.cn

The on-surface synthesis of polyphenylene networks from hexaiodo-substituted macrocycles on Cu(111), Au(111), and Ag(111) has been investigated using STM. acs.org These studies show that the initial molecules adsorb and then, upon thermal activation, form covalent bonds to create extended two-dimensional networks. The STM images clearly resolve the individual molecular units and the newly formed intermolecular bonds.

Furthermore, STM has been employed to study the supramolecular coordination chemistry of polyphenyl molecular linkers with metal centers on surfaces. cas.cn These studies show the formation of ordered, two-dimensional metal-organic networks, where the polyphenyl units act as spacers between the metal nodes. The STM images reveal the geometry and periodicity of these networks with sub-molecular resolution.

Reactivity and Chemical Transformations of 1,2,4,5 Tetraphenylbenzene Derivatives

Oxidative Rearrangement Reactions of Precursors

A notable synthetic route to producing 1,2,4,5-tetraarylbenzene derivatives involves the oxidative rearrangement of 1,4-cyclohexadiene (B1204751) precursors. nih.govchemicalbook.com This method provides an efficient pathway to the target benzene (B151609) core through a series of controlled chemical transformations. nih.gov

The crucial step is the novel bromine (Br₂)-mediated oxidative rearrangement of these 1,4-cyclohexadienes, which proceeds in high to excellent yields to furnish the final 1,2,4,5-tetraarylbenzene products. nih.govchemicalbook.com The reaction is typically performed by treating the cyclohexadiene with two equivalents of Br₂ in a solvent like carbon tetrachloride (CCl₄), which results in the desired aromatization and rearrangement. chemicalbook.com

The proposed mechanism for this transformation involves the formation of a bromonium intermediate. This is followed by a rearrangement of an aryl group, then a second aryl group migration, and subsequent dehydrobromination steps to generate the stable aromatic 1,2,4,5-tetraarylbenzene system. nih.gov

Table 1: Synthesis of 1,2,4,5-Tetraarylbenzene Derivatives via Oxidative Rearrangement chemicalbook.com

| Cyclohexadiene Precursor | Product | Yield (%) |

| 1,2,4,5-Tetraphenyl-1,4-cyclohexadiene | 1,2,4,5-Tetraphenylbenzene | 96 |

| 1,2,4,5-Tetrakis(p-tolyl)-1,4-cyclohexadiene | 1,2,4,5-Tetrakis(p-tolyl)benzene | 99 |

| 1,2,4,5-Tetrakis(p-chlorophenyl)-1,4-cyclohexadiene | 1,2,4,5-Tetrakis(p-chlorophenyl)benzene | 99 |

| 1,2,4,5-Tetrakis(p-bromophenyl)-1,4-cyclohexadiene | 1,2,4,5-Tetrakis(p-bromophenyl)benzene | 99 |

| 1,2,4,5-Tetrakis(p-fluorophenyl)-1,4-cyclohexadiene | 1,2,4,5-Tetrakis(p-fluorophenyl)benzene | 99 |

| 1,2,4,5-Tetrakis(p-methoxyphenyl)-1,4-cyclohexadiene | 3,6-Dibromo-1,2,4,5-tetrakis(p-methoxyphenyl)benzene | 62 |

Note: The reaction for the p-methoxyphenyl substituted precursor resulted in both oxidative rearrangement and subsequent bromination of the final product. chemicalbook.com

Carbenic Decomposition Pathways Leading to this compound

The synthesis of highly substituted benzene derivatives can sometimes be achieved through pathways involving carbenes, which are neutral, divalent carbon species. While various methods exist for generating carbenes and carbenoids (metal-associated carbenes), their specific application to form this compound is not a commonly cited high-yield pathway in mainstream literature. nih.govnih.gov

Generally, carbenes are generated from precursors like diazo compounds through thermal, photochemical, or metal-catalyzed decomposition, leading to the loss of nitrogen gas. nih.gov These reactive intermediates can then engage in several types of reactions, including cyclopropanation and C-H insertion. nih.gov The reaction of a carbene with a benzene ring can lead to a ring-expansion reaction, known as the Buchner reaction, to form a cycloheptatriene. nih.gov

While direct, high-yield syntheses of this compound from carbenic decomposition are not extensively documented, a theoretical pathway could involve the reaction of diphenylcarbene with diphenylacetylene (B1204595). However, such reactions often lead to a mixture of products, including cyclopropene (B1174273) derivatives. A more complex, yet plausible, scenario involves the controlled oligomerization of carbene-related fragments, though this lacks synthetic utility for specific isomers like this compound. One specific, albeit complex, synthesis involves the formation of this compound from a hexasubstituted Dewar benzene precursor, which itself can be conceptualized as arising from the dimerization of a carbene-like species. sci-hub.se

Cycloaddition Reactivity of Functionalized this compound Units

The Diels-Alder reaction is a powerful tool for constructing six-membered rings and has been employed in the synthesis of functionalized this compound derivatives. msu.edursc.org Specifically, the [4+2] cycloaddition of a substituted cyclopentadienone with an alkyne serves as a key method for creating a highly substituted benzene ring. msu.edu

A prominent example is the reaction of tetraphenylcyclopentadienone (B147504) (tetracyclone) with various 1,3,5-hexatriynes. msu.edursc.org This reaction proceeds with good selectivity, primarily targeting the central carbon-carbon triple bond of the triyne. msu.edu The cycloaddition is followed by the extrusion of carbon monoxide to yield 1,2-diethynyl-3,4,5,6-tetraphenylbenzene derivatives. The steric properties of the end-groups on the triyne heavily influence the selectivity of the reaction. msu.edursc.org These reactions can be carried out under conventional heating or optimized using microwave irradiation. msu.edu

The resulting functionalized tetraphenylbenzene products, bearing reactive ethynyl (B1212043) groups, can be further modified. For instance, they can undergo desilylation followed by oxidative homocoupling to create dimeric structures, expanding the molecular complexity derived from the initial tetraphenylbenzene core. msu.edursc.org

Table 2: Diels-Alder Synthesis of Functionalized Tetraphenylbenzene Derivatives msu.edu

| Triyne Reactant | Dienophile | Product |

| 1,6-Bis(triisopropylsilyl)-1,3,5-hexatriyne | Tetraphenylcyclopentadienone | 1,2-Bis(triisopropylsilylethynyl)-3,4,5,6-tetraphenylbenzene |

| 1-(Triisopropylsilyl)-6-(trimethylsilyl)-1,3,5-hexatriyne | Tetraphenylcyclopentadienone | 1-(Triisopropylsilylethynyl)-2-(trimethylsilylethynyl)-3,4,5,6-tetraphenylbenzene |

| 1,6-Bis(trimethylsilyl)-1,3,5-hexatriyne | Tetraphenylcyclopentadienone | 1,2-Bis(trimethylsilylethynyl)-3,4,5,6-tetraphenylbenzene |

This cycloaddition approach demonstrates a robust method for introducing specific functionalities onto the tetraphenylbenzene scaffold, paving the way for the synthesis of more complex, π-extended molecular systems. nih.gov

Advanced Photophysical Properties of 1,2,4,5 Tetraphenylbenzene Based Luminogens

Aggregation-Induced Emission (AIE) Mechanisms and Characteristics

1,2,4,5-Tetraphenylbenzene (TPB) is a notable example of a luminogen exhibiting aggregation-induced emission (AIE). nih.govresearchgate.net This phenomenon describes the observation where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent in an aggregated or solid state. pku.edu.cnust.hk The underlying mechanism for AIE in molecules like TPB is primarily attributed to the restriction of intramolecular motion (RIM). ust.hkchinesechemsoc.org

In dilute solutions, the phenyl rings of the TPB molecule can undergo low-frequency rotational and vibrational motions. ust.hkchinesechemsoc.org These non-radiative decay pathways consume the energy of the excited state, leading to weak or no fluorescence. pku.edu.cnchinesechemsoc.org However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. ust.hk This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence intensity. ust.hkchinesechemsoc.org The propeller-like, twisted conformation of TPB and its derivatives plays a crucial role by preventing strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. nih.govust.hk

The AIE characteristics of TPB-based luminogens can be systematically studied by observing their photoluminescence (PL) behavior in solvent/non-solvent mixtures. For instance, in a good solvent like tetrahydrofuran (B95107) (THF), TPB derivatives are often poorly emissive. As a non-solvent such as water is progressively added, the molecules begin to aggregate, leading to a notable increase in PL intensity, a hallmark of the AIE effect. rsc.org

A study on benzene-cored luminogens demonstrated that the degree of twisting in the molecular structure and the number of phenyl substituents significantly influence the AIE properties. rsc.org Specifically, 1,2,4,5-TPB, with its highly twisted conformation due to steric hindrance between the phenyl rings, shows a more pronounced AIE feature compared to its isomer with fewer phenyl groups or a less twisted structure. rsc.org This structural design effectively inhibits the detrimental π-π stacking and promotes the AIE phenomenon. nih.govrsc.org

Aggregation-Caused Quenching (ACQ) Phenomena in Relation to AIE

In stark contrast to aggregation-induced emission (AIE), most traditional fluorophores experience aggregation-caused quenching (ACQ). ust.hkencyclopedia.pub This widely observed phenomenon describes the decrease or complete quenching of luminescence when molecules aggregate or are in a solid state. pku.edu.cnust.hk The primary cause of ACQ is the formation of strong intermolecular interactions, particularly π-π stacking, in the aggregated state. chinesechemsoc.org These interactions create non-radiative decay pathways, such as excimer formation, which dissipate the excited-state energy without emitting light. rsc.org

While this compound (TPB) and its derivatives are archetypal AIEgens, the principles of ACQ are crucial for understanding the uniqueness of AIE. The propeller-shaped structure of TPB is key to avoiding ACQ. nih.gov This non-planar conformation creates significant steric hindrance, preventing the molecules from packing closely and forming the π-π stacks that typically lead to quenching. ust.hkrsc.org

Interestingly, some complex molecular systems incorporating a TPB core can exhibit both AIE and ACQ characteristics. For example, a chiral dual-emissive bismacrocycle, SCPP beilstein-journals.org, which contains a 1,2,4,5-TPB core, displays both ACQ and AIE effects. nih.govresearchgate.netnih.gov This dual behavior allows for tunable emission across different states of aggregation. nih.govresearchgate.net In such systems, specific chromophoric units might be responsible for emission in solution, which then gets quenched upon aggregation (ACQ), while the AIE-active TPB core becomes emissive as aggregation restricts its intramolecular motion. nih.gov

The conversion of a molecule from exhibiting ACQ to AIE is a significant strategy in the design of new luminescent materials. This can be achieved by attaching AIE-active moieties, like TPB, to conventional ACQ fluorophores. rsc.org This approach leverages the structural properties of the AIEgen to disrupt the quenching pathways of the ACQ luminogen in the aggregated state.

Dual-State Emission Properties

Dual-state emission (DSE) refers to the ability of a molecule to exhibit significant luminescence in both dilute solution and the solid or aggregated state. mdpi.com This property is highly desirable for various applications but is relatively rare, as most luminophores are either efficient in solution (and suffer from ACQ) or in the solid state (AIEgens that are weak emitters in solution). chinesechemsoc.org

Luminogens based on this compound (TPB) have been engineered to exhibit dual-state emission. This is typically achieved by creating a molecular architecture that balances planar and distorted structural elements. chinesechemsoc.org While the TPB core itself is a classic AIEgen, its derivatives can be designed to be emissive in solution as well.

One notable example is a chiral bismacrocycle, (1,4) beilstein-journals.orgcycloparaphenylenophane (SCPP beilstein-journals.org), which features a 1,2,4,5-TPB core. nih.govresearchgate.netnih.gov This molecule is an unusual dual-emissive luminogen, showing distinct emission in both solution and the aggregated state. nih.govresearchgate.net Specifically, SCPP beilstein-journals.org emits cyan light in a dilute solution and red light in the aggregated state, with the potential for near white-light emission at certain aggregation levels. nih.govresearchgate.net This behavior combines the characteristics of both ACQ and AIE. nih.govnih.gov The unique photophysical properties of SCPP beilstein-journals.org are attributed to its locked, conjugated bismacrocycle structure and the AIE-active TPB core. nih.gov

Amplified Spontaneous Emission (ASE) Characteristics

Amplified spontaneous emission (ASE) is a phenomenon where spontaneous emission is amplified by stimulated emission as it travels through a gain medium. It is a prerequisite for lasing and is characterized by a significant narrowing of the emission spectrum and a superlinear increase in emission intensity above a certain pump energy threshold. jlu.edu.cn Materials based on this compound (TPB) have been investigated for their ASE properties, particularly in the context of developing organic solid-state lasers.

For a material to exhibit ASE, it must possess a high photoluminescence quantum yield (PLQY) in the solid state and have a suitable waveguide structure to confine and guide the emitted light. The AIE property of TPB derivatives makes them excellent candidates for ASE, as their strong solid-state emission minimizes quenching effects that would otherwise hinder the build-up of stimulated emission.

One study reported a deep-blue emitting fluorophore, PTPC, which incorporates a TPB core. researchgate.net This molecule was designed as a D-π-A type fluorophore and exhibited hybridized local and charge transfer (HLCT) and AIE properties. When fabricated into thin films, PTPC demonstrated a low ASE threshold. researchgate.net The ASE properties were investigated by optically pumping the films with a nitrogen laser and detecting the emission from the edge of the sample. researchgate.net The threshold for ASE is determined by identifying the pump intensity at which the emission intensity begins to increase non-linearly. researchgate.net

The ability to achieve ASE in TPB-based materials opens up possibilities for their use as the active gain medium in organic lasers. The specific wavelength of the ASE can be tuned through chemical modification of the TPB core, as discussed in the section on substituent effects. The development of materials with low ASE thresholds is a key goal in this field. researchgate.net

Circularly Polarized Luminescence (CPL) in Chiral Derivatives

Circularly polarized luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light from a chiral luminophore. researchgate.netlight-am.com It is the emission analogue of circular dichroism (CD) and provides information about the stereochemistry of molecules in the excited state. beilstein-journals.org The development of CPL-active materials is of great interest for applications in 3D displays, chiroptical sensors, and information storage. beilstein-journals.org

Derivatives of this compound (TPB) have been used to construct materials with strong CPL. The propeller-like shape of the TPB core makes it an excellent scaffold for building chiral molecules. nih.govresearchgate.net When chiral moieties are attached to the TPB structure, or when the TPB core itself is part of an inherently chiral molecule, the resulting luminogen can exhibit CPL. nih.govresearchgate.net

A significant advantage of using AIE-active cores like TPB for CPL is that the aggregation process can enhance the CPL signal. nih.govresearchgate.netnih.gov For instance, the chiral bismacrocycle SCPP beilstein-journals.org, which contains a TPB core, displays enhanced CPL properties due to its AIE effect. nih.govresearchgate.netnih.gov The enantiomers of this molecule, (M)-SCPP beilstein-journals.org and (P)-SCPP beilstein-journals.org, were separated and shown to exhibit strong CPL. nih.gov

The magnitude of CPL is quantified by the luminescence dissymmetry factor (g_lum), which is defined as 2(I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left- and right-handed circularly polarized emission, respectively. beilstein-journals.org The AIE effect in chiral TPB derivatives can lead to higher g_lum values in the aggregated state compared to the solution state. This enhancement is attributed to the rigidification of the chiral structure upon aggregation, which leads to a more defined chiral environment for the chromophore.

Influence of Substituent Position and Number on Emission Properties

The photophysical properties of this compound (TPB)-based luminogens can be finely tuned by altering the number and position of phenyl substituents on a central benzene (B151609) core, as well as by introducing various functional groups on the peripheral phenyl rings. rsc.org These modifications influence the degree of molecular twisting, electronic conjugation, and intermolecular interactions, thereby affecting the emission wavelength, quantum yield, and AIE characteristics. rsc.orgacs.org

A systematic study on benzene-cored luminogens revealed a clear trend: increasing the number of phenyl substituents enhances the AIE effect. rsc.org For example, 1,2,4,5-TPB exhibits a more pronounced aggregation-enhanced emission (AEE) feature than m-terphenyl (B1677559) or 1,3,5-triphenylbenzene (B1329565) (1,3,5-TPB). rsc.org The strong steric hindrance in 1,2,4,5-TPB forces the phenyl rings into a highly twisted conformation, which is beneficial for AIE by inhibiting π-π stacking and restricting intramolecular rotations in the aggregate state. rsc.org

The position of the substituents is also critical. A comparison of 2,5- and 3,4-bis(tetraphenylethenyl)methylpentaphenylsilole (BTPEMTPS) regioisomers, which contain AIE-active tetraphenylethene (TPE) units, showed that the 2,5-isomer is more electronically conjugated and has more efficient and red-shifted emission than the 3,4-isomer. acs.org

Furthermore, the introduction of electron-donating or electron-withdrawing groups at specific positions on the TPB framework can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus tuning the emission color. For instance, attaching arylamino groups to a stilbene (B7821643) derivative containing a tetraphenylbenzene moiety resulted in blue-shifting fluorescence. acs.org Similarly, in pyrene-fused hexaarylbenzene derivatives, substituents at the para-position of a phenyl ring attached to the central benzene core influenced the emission properties, with an electron-withdrawing aldehyde group leading to a dual emissive behavior. escholarship.org

The following table summarizes the photophysical data for selected TPB derivatives, illustrating the impact of substituent variations.

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Notes |

| 1,2,4,5-TPB | THF/water (10:90 v/v) | 275 | 385 | - | Pronounced AEE feature due to high steric hindrance. rsc.org |

| 1,3,5-TPB | THF/water (10:90 v/v) | 250 | 360 | - | Weaker AEE compared to 1,2,4,5-TPB. rsc.org |

| 2,5-BTPEMTPS | Aggregates | - | - | High | More efficient and red-shifted emission compared to the 3,4-isomer. acs.org |

| 3,4-BTPEMTPS | Aggregates | - | - | Lower | Less efficient and blue-shifted emission compared to the 2,5-isomer. acs.org |

| SCPP beilstein-journals.org | THF | - | ~470 (cyan) | - | Dual-state emission; emits red in the aggregated state. nih.gov |

| PTPC | Film | - | 452 (blue) | - | Exhibits HLCT and AIE properties with a low ASE threshold. researchgate.net |

Applications of 1,2,4,5 Tetraphenylbenzene in Advanced Materials Science

Organic Optoelectronic Devices

1,2,4,5-Tetraphenylbenzene and its derivatives are increasingly utilized in a variety of organic optoelectronic devices due to their favorable electronic and light-emitting characteristics.

Organic Light-Emitting Diodes (OLEDs) and White-Light Emitters

Researchers have successfully synthesized deep blue emitters by functionalizing the TPB core with donor and acceptor groups, creating a D-π-A type fluorophore. nih.gov For instance, a deep blue emitter, PI-TPB-CN, was constructed using a this compound core asymmetrically functionalized with a phenanthro[9,10-d]imidazole (donor) and a benzonitrile (B105546) (acceptor). nih.gov This design resulted in a strong blue emission and a high photoluminescence quantum yield of 74% in the thin film. nih.gov Non-doped OLEDs fabricated with this material demonstrated excellent electroluminescence performance with deep blue emission. nih.gov

The quest for efficient and stable deep-blue organic luminescent materials for full-color displays has led to the design of high-performance deep-blue hybridized local and charge transfer fluorophores with this compound as a bridge. rsc.org These materials exhibit aggregation-enhanced emission, high morphological stability, and bipolar-transporting properties, leading to non-doped OLEDs with high external quantum efficiencies and deep-blue emission. rsc.org

The unique luminescent properties of some this compound derivatives also make them suitable for generating white-light emission from a single organic compound in the solid state. researchgate.net A chiral dual-emissive bismacrocycle with a this compound core has been shown to exhibit both aggregation-caused quenching and aggregation-induced emission effects, leading to a remarkable redshift in emission and near white-light emission. researchgate.net

Table 1: Performance of Selected OLEDs Utilizing this compound Derivatives

| Emitter Material | Device Structure | Max. EQE (%) | Emission Color | CIE Coordinates | Ref. |

| PI-TPB-CN | ITO/HAT-CN/NPB/TCTA/PI-TPB-CN/TPBi/LiF/Al | 7.38 | Blue | (0.156, 0.096) | nih.gov |

| CN-TPB-TPA | ITO/HAT-CN/NPB/TCTA/CN-TPB-TPA/TPBi/LiF/Al | 7.27 | Deep Blue | (0.15, 0.08) | scut.edu.cn |

| 5P-VTPA | ITO/2-TNATA/NPB/EML/TPBi/LiF/Al | 3.59 | Deep Blue | (0.150, 0.076) | nih.gov |

| 5P-DVTPA | ITO/2-TNATA/NPB/EML/TPBi/LiF/Al | 3.34 | Deep Blue | (0.148, 0.120) | nih.gov |

| PTPC | Non-doped OLED | 6.78 | Deep Blue | (0.156, 0.059) | rsc.org |

Organic Semiconductors

Derivatives of this compound have been explored as solution-processable organic semiconductors for applications in organic field-effect transistors (OFETs). researchgate.net A series of tetraphenylbenzene-based triarylamines were synthesized and found to exhibit good solubility and thermal stability. researchgate.net Theoretical calculations indicated that these molecules possess high-lying highest occupied molecular orbital (HOMO) levels, which is conducive to p-channel conductivity. researchgate.net

OFETs fabricated using these materials under ambient conditions demonstrated promising performance, with charge carrier mobilities as high as 0.72 cm²/Vs, on/off ratios of 10⁷, and low threshold voltages. researchgate.net These results highlight the potential of this compound-based compounds as a novel class of semiconductors for various organic electronic devices. researchgate.net

Furthermore, the design of deep-blue organic luminescent materials based on a this compound bridge has resulted in high-performance organic semiconductors with notable amplified spontaneous emission (ASE) performance, suggesting their utility in advanced applications. rsc.org

Organic Solar Cells

While direct applications of this compound in the active layer of organic solar cells (OSCs) are not extensively reported in the provided context, the fundamental principles of organic semiconductor design are relevant. The development of non-fullerene acceptors has significantly advanced OSC technology, with power conversion efficiencies now exceeding those of fullerene-based devices. diva-portal.org These non-fullerene acceptors offer tunability in absorption spectra and energy levels, opening new avenues for device optimization. diva-portal.org

Efficient OSCs often rely on a bulk-heterojunction structure comprising a donor and an acceptor material. diva-portal.org Recent advancements have focused on developing wide-bandgap donor polymers that, when blended with non-fullerene acceptors, can lead to high open-circuit voltages and low photon-energy losses. tue.nl The design of such materials, including considerations of energy levels and molecular orientation, is crucial for achieving high internal quantum efficiencies. tue.nl Although not directly mentioning this compound, the principles of material design for efficient charge separation and transport in OSCs are transferable.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of this compound derivatives makes them suitable candidates for the development of fluorescent probes and chemical sensors. researchgate.net The principle of fluorescence sensing relies on changes in the fluorescence properties (e.g., intensity, wavelength) of a probe upon interaction with a specific analyte. magtech.com.cn

The development of small fluorescent probes is particularly advantageous for biological imaging as they can minimize disruption to biological functions. ed.ac.uk Single benzene-based fluorophores, a category that includes derivatives of this compound, offer versatility and can exhibit properties like aggregation-induced emission, which can be harnessed for sensing applications. ed.ac.uk

Fluorescent probes are designed with a fluorophore and a recognition domain that selectively interacts with the target analyte. nih.gov This interaction triggers a change in the fluorophore's emission, allowing for the detection and quantification of the analyte. nih.gov While specific examples of this compound-based probes for particular analytes are not detailed in the provided context, the fundamental photophysical properties of this compound class make it a promising platform for future development in this area.

Supramolecular Materials and Architectures

The rigid and well-defined structure of this compound makes it an attractive component for the construction of complex supramolecular materials and architectures through non-covalent interactions.

Host-Guest Interactions and Complexation in Supramolecular Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule and a guest molecule or ion. thno.orgmdpi.com These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. thno.orgnih.gov

Macrocyclic hosts are often employed to encapsulate guest molecules, leading to applications in areas like drug delivery and sensing. thno.org While this compound itself is not a macrocycle, its derivatives can be incorporated into larger supramolecular structures. For instance, a chiral bismacrocycle containing a this compound core has been synthesized, demonstrating complex luminescent behavior. researchgate.net

The formation of co-crystals is another strategy in supramolecular chemistry. For example, 1,2,4,5-tetracyanobenzene (TCNB), a related aromatic compound, has been used to form co-crystals with macrocyclic hosts like perethylated pillar researchgate.netarene. researchgate.net These co-crystals can exhibit vapochromic behavior, changing color in response to different solvent vapors, which is driven by charge-transfer interactions. researchgate.net This highlights how aromatic cores can participate in host-guest interactions within a solid-state supramolecular polymer. researchgate.net The study of these interactions is crucial for developing new materials with specific functions. mdpi.comnih.gov

Bismacrocycles and Nanohoops Incorporating the this compound Core

Other Advanced Functional Materials

The capture of radioactive iodine from nuclear waste is a critical environmental challenge. Materials incorporating the this compound framework have shown promise for this application. A study reported the synthesis of metalorganic poly(vinylene sulfide) copolymers (CTP1-3) that feature iron(II) clathrochelate units connected by tetraphenylbenzene bridges. researchgate.net These copolymers exhibited significant iodine uptake capabilities, with CTP2 reaching an adsorption capacity of 2360 mg g⁻¹. researchgate.net The subsequent oxidation of these materials to their corresponding poly(vinylene sulfone) copolymers (CTP4-6) was also demonstrated. researchgate.net

The iodine adsorption kinetics for these materials were found to follow pseudo-first-order or pseudo-second-order models, indicating a strong interaction between the copolymers and iodine. researchgate.net The reusability of these materials was also confirmed, highlighting their potential for practical applications in iodine capture. researchgate.net

In a related approach, a calcium-based metal-organic framework (MOF), SBMOF-2, utilizes 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) as a linker, which is a derivative of this compound. rsc.org The channels within this MOF are decorated with phenyl rings that act as sorption sites for iodine molecules. rsc.org The trapped iodine molecules are highly ordered and exhibit a short distance of 3.47 Å to the center of the phenyl ring, indicating a strong interaction. rsc.org

| Material | Key Feature | Iodine Adsorption Capacity |

| CTP2 Copolymer | Iron(II) clathrochelate with tetraphenylbenzene bridges | 2360 mg g⁻¹ |

| SBMOF-2 | Calcium-based MOF with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers | Moderate adsorption with highly ordered iodine |

Electrochromic materials, which change their color in response to an applied voltage, are essential for applications such as smart windows and displays. Ester-decorated this compound derivatives have been developed as effective electrochromic materials. rsc.org These materials, specifically 1,2,4,5-tetrakis(4-carboxyphenyl)benzene esters (TCPBEs), exhibit not only electrochromism but also aggregation-induced emission (AIE) due to their polyphenyl-substituted structures. frontiersin.org

The electrochemical behavior of these materials involves a two-step one-electron reduction process. frontiersin.org Electrochromic devices fabricated with these materials demonstrate high optical contrast, fast response times, and good cycling stability. rsc.org The combination of electrochromic properties and AIE activity in a single molecule makes these this compound derivatives multifunctional materials with potential for advanced optoelectronic applications. frontiersin.org

| Material Family | Key Properties | Electrochemical Behavior |

| Ester-decorated 1,2,4,5-tetraphenylbenzenes (TCPBEs) | Electrochromism, Aggregation-Induced Emission (AIE), high optical contrast, fast response, good cycling stability | Two-step one-electron reduction |

The crystal structure of this compound and its derivatives plays a crucial role in determining their material properties and potential applications. These molecules possess well-defined, non-planar topologies due to steric hindrance between the phenyl substituents. mdpi.com This non-planar structure limits π-conjugation and disfavors intermolecular π-π and C-H···π interactions. mdpi.com

As a consequence, these compounds exhibit higher HOMO-LUMO gaps, lower self-association, less efficient packing, and higher solubilities compared to their planar analogues. mdpi.com In the crystalline state, they tend to form sheets held together by van der Waals forces and a limited number of C-H···π interactions. mdpi.com The prevalence of H···H contacts over C···H contacts is significantly higher than in planar aromatic compounds. mdpi.com

A systematic analysis of the crystal structures of these non-planar phenyl-substituted benzenes helps in understanding their characteristic behaviors and accelerates the discovery of new applications. mdpi.com Analogues with flatter cores, such as pentaphenylbenzene (B1618139) or tetraphenylbenzene, crystallize differently, which underscores the importance of molecular shape in crystal engineering.

Future Directions and Emerging Research Avenues for 1,2,4,5 Tetraphenylbenzene Chemistry

Design of Novel Architectures with Tailored Properties

The rigid, non-planar, and propeller-like structure of 1,2,4,5-tetraphenylbenzene makes it an exceptional candidate for the construction of complex and functional molecular architectures. nih.gov Future research is centered on leveraging this unique geometry to create materials with precisely controlled properties.

One promising area is the development of porous organic materials, such as porous polyphenylene and covalent organic frameworks (COFs) . The incorporation of this compound units into these frameworks allows for the creation of materials with high surface areas and tunable pore sizes. For instance, the steric effects of the bulky phenyl groups can be used to tailor the interlayer stacking and topology of 2D COFs, influencing their gas storage and separation capabilities. mit.edu

Another exciting direction is the construction of metal-organic frameworks (MOFs) . By functionalizing this compound with coordinating groups like carboxylates, it can act as a ligand to bridge metal ions, forming robust, porous structures. Research has shown that thorium-based MOFs incorporating 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) exhibit ligand-based luminescence, opening possibilities for applications in sensing and lighting. rsc.org The choice of the metal node and the geometry of the tetraphenylbenzene-derived linker can precisely control the framework's topology, pore environment, and ultimately, its functional properties. rsc.orgnih.gov